6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.: 947899-87-8
VCID: VC0362061
InChI: InChI=1S/C13H13ClN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3
SMILES: CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl
Molecular Formula: C13H13ClN4S
Molecular Weight: 292.79g/mol

6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.: 947899-87-8

Main Products

VCID: VC0362061

Molecular Formula: C13H13ClN4S

Molecular Weight: 292.79g/mol

6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole - 947899-87-8

CAS No. 947899-87-8
Product Name 6-(2-Chlorophenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Molecular Formula C13H13ClN4S
Molecular Weight 292.79g/mol
IUPAC Name 6-(2-chlorophenyl)-3-(2-methylpropyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C13H13ClN4S/c1-8(2)7-11-15-16-13-18(11)17-12(19-13)9-5-3-4-6-10(9)14/h3-6,8H,7H2,1-2H3
Standard InChIKey PXHOOQWFPVLSNQ-UHFFFAOYSA-N
SMILES CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl
Canonical SMILES CC(C)CC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl
PubChem Compound 17598167
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator